
Axitirome, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Axitirome, (S)-, involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired stereochemistry and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Axitirome, (S)-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying thyroid hormone receptor agonists and their interactions with other molecules.
Biology: It is used to investigate the role of thyroid hormones in regulating metabolic processes and gene expression.
Medicine: Axitirome, (S)-, has shown promise in treating hyperlipidemia, obesity, and related metabolic disorders by lowering cholesterol levels and promoting weight loss
Mecanismo De Acción
Axitirome, (S)-, exerts its effects by binding to thyroid hormone receptor β and activating the reverse cholesterol transport pathway. This leads to the lowering of cholesterol levels and the reduction of liver inflammation. The compound also promotes fat oxidation and increases metabolic rate, contributing to weight loss. The molecular targets and pathways involved include the LDL receptor and various genes regulated by thyroid hormones .
Comparación Con Compuestos Similares
Axitirome, (S)-, can be compared with other thyroid hormone receptor agonists and LDL receptor stimulants. Similar compounds include:
Levothyroxine: A synthetic form of the thyroid hormone thyroxine, used to treat hypothyroidism.
Liothyronine: A synthetic form of the thyroid hormone triiodothyronine, used to treat hypothyroidism and certain types of thyroid cancer.
Eprotirome: A thyroid hormone receptor agonist studied for its cholesterol-lowering effects. Axitirome, (S)-, is unique in its selective activation of thyroid hormone receptor β and its potential for targeted drug delivery using anionic nanogels
Propiedades
Número CAS |
156740-74-8 |
|---|---|
Fórmula molecular |
C25H24FNO6 |
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
ethyl 2-[4-[3-[(S)-(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-2-oxoacetate |
InChI |
InChI=1S/C25H24FNO6/c1-4-32-25(31)24(30)27-18-11-14(2)23(15(3)12-18)33-19-9-10-21(28)20(13-19)22(29)16-5-7-17(26)8-6-16/h5-13,22,28-29H,4H2,1-3H3,(H,27,30)/t22-/m0/s1 |
Clave InChI |
FUBBWDWIGBTUPQ-QFIPXVFZSA-N |
SMILES isomérico |
CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)[C@H](C3=CC=C(C=C3)F)O)C |
SMILES canónico |
CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(2-chlorophenyl)-3-methyl-N-(1H-pyrrol-2-ylsulfonyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12741010.png)
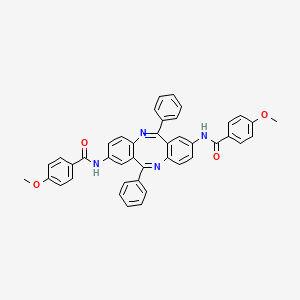
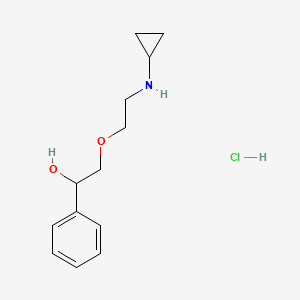
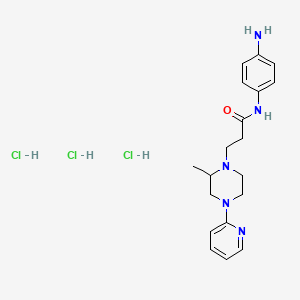

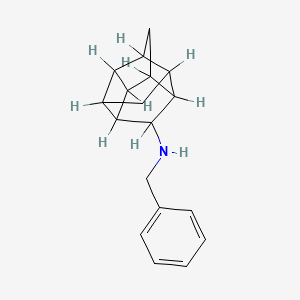
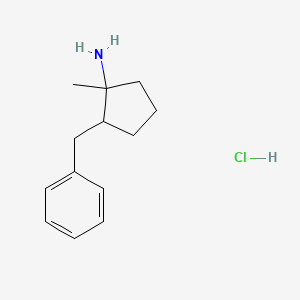



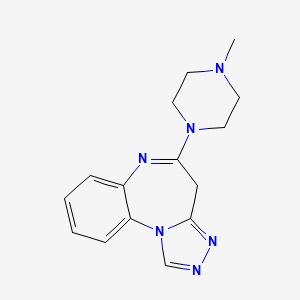
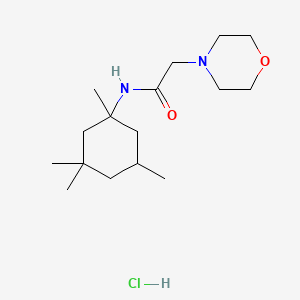
![4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride](/img/structure/B12741102.png)
![1-benzo[b][1]benzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid](/img/structure/B12741104.png)
